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Compound of Interest

Compound Name: 3-Methoxy-2,2-dimethyloxirane

Cat. No.: B1580805

3-Methoxy-2,2-dimethyloxirane is a heterocyclic compound belonging to the epoxide family.
[1] Its structure is defined by a three-membered ring containing two carbon atoms and one
oxygen atom, which is further substituted with two methyl groups at the C2 position and a
methoxy group at the C3 position.[1][2][3] The inherent angular strain of the oxirane ring is the
primary determinant of its chemical personality, rendering it susceptible to ring-opening
reactions and making it a valuable and versatile intermediate in organic synthesis.[1] The
specific substitution pattern—a quaternary carbon (C2) and a methoxy-bearing secondary
carbon (C3)—introduces significant electronic and steric biases that dictate the regioselectivity
of its transformations. This guide offers a detailed exploration of the synthesis, characterization,
and core reactivity of 3-Methoxy-2,2-dimethyloxirane for researchers and professionals in
chemical and pharmaceutical development.

Physicochemical and Spectroscopic Profile

Precise experimental data for properties such as boiling and melting points are not widely
documented, however, its identity is well-established through its molecular formula, weight, and
spectroscopic characteristics.[4]

Core Properties

A summary of the fundamental properties of 3-Methoxy-2,2-dimethyloxirane is presented
below.
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Property Value Source

CAS Number 26196-04-3 [2][5]

Molecular Formula CsH1002 [2][41[5]

Molecular Weight 102.13 g/mol [5]

IUPAC Name 3-methoxy-2,2-dimethyloxirane  [5]
Oxirane, 3-methoxy-2,2-

Synonyms dimethyl-; 1,2-Epoxy-1- [2][5]
methoxy-2-methylpropane
FPKWGRVMLLIFSY-

InChl Key [21[5]
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Spectroscopic Characterization

Confirmation of the successful synthesis and purity of 3-Methoxy-2,2-dimethyloxirane relies

on a combination of spectroscopic techniques. The expected spectral features are key to its

identification.
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Technique Expected Key Features

- Two singlets for the diastereotopic methyl
groups at C2. - A singlet for the methoxy (-

1H NMR OCHS3) protons. - A singlet for the proton at C3.
The chemical shifts would be distinct and

integration would correspond to a 6:3:1 ratio.

- A signal for the quaternary carbon (C2). - A

signal for the secondary carbon (C3). - A signal
13C NMR _

for the methoxy carbon. - A signal for the two

equivalent methyl carbons.

- Presence of C-O-C stretching bands for the

ether and epoxide ring. - Absence of a broad O-
Infrared (IR) H stretching band (around 3200-3600 cm™1),

confirming the absence of ring-opened alcohol

impurities.[1]

- Amolecular ion peak corresponding to its
M s (MS) molecular weight (m/z = 102.13). -
ass Spec
P Characteristic fragmentation patterns resulting

from the loss of methyl or methoxy groups.[1][2]

Established Synthetic Routes

The construction of the strained oxirane ring is the central challenge in synthesizing 3-
Methoxy-2,2-dimethyloxirane. The most direct and widely adopted strategies involve the
epoxidation of an alkene precursor.[1]

Direct Epoxidation of 1-methoxy-2-methylpropene

This is the most common approach, leveraging the conversion of a carbon-carbon double bond
into an epoxide.[1] The Prilezhaev reaction, which employs a peroxycarboxylic acid like meta-
chloroperoxybenzoic acid (m-CPBA), is a highly effective method.[1]

Causality of the Mechanism: The reaction proceeds via a concerted mechanism where an
oxygen atom is transferred from the peracid to the alkene through a cyclic transition state.[1]
This electrophilic addition is efficient and often provides high yields. The choice of a non-polar
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solvent like dichloromethane (DCM) is crucial to prevent premature ring-opening of the newly
formed epoxide.

Reactants Products

m-CPBA Process m-CBA

Prilezhaev Reaction

I— (Solvent: DCM) v

1-methoxy-2-methylpropene 3-Methoxy-2,2-dimethyloxirane

Click to download full resolution via product page

Caption: Workflow for the synthesis via direct epoxidation.

Halohydrin Formation and Intramolecular Cyclization

An alternative, two-step pathway involves the formation of a halohydrin intermediate from the
same alkene precursor, followed by base-induced ring closure.[1]

Step-by-Step Mechanism:

» Halohydrin Formation: The alkene (1-methoxy-2-methylpropene) is treated with a halogen
(e.g., Br2) in the presence of water.[1] The water acts as a nucleophile, attacking the
intermediate bromonium ion to form a bromohydrin.

o Epoxide Formation: The resulting halohydrin is then treated with a strong base (e.g., NaOH).
The base deprotonates the hydroxyl group, and the resulting alkoxide performs an
intramolecular Sn2 reaction, displacing the adjacent halide to form the oxirane ring.

This method offers a robust alternative, particularly when direct epoxidation proves challenging
or when different stereochemical outcomes are desired.
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Chemical Reactivity: The Dominance of Ring-
Opening Reactions

The high ring strain of the oxirane is the fundamental driver of its reactivity.[1] 3-Methoxy-2,2-
dimethyloxirane readily undergoes nucleophilic ring-opening reactions, which cleave the C-O
bonds of the ring and relieve this strain.[1] The regiochemical outcome of this opening is
critically dependent on the reaction conditions (acidic vs. basic).

Acid-Catalyzed Ring-Opening

Under acidic conditions, the epoxide oxygen is first protonated, making the ring a much better
leaving group. The nucleophile then attacks one of the ring carbons.

e Mechanism & Regioselectivity: The reaction proceeds via a transition state with significant
carbocation character. The nucleophile will preferentially attack the carbon atom that can
better stabilize the developing positive charge. In this case, the highly substituted quaternary
carbon (C2) would form a more stable tertiary carbocation compared to the secondary
carbocation at C3. Therefore, nucleophilic attack predominantly occurs at C2.
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Caption: Mechanism of acid-catalyzed epoxide ring-opening.

Base-Catalyzed Ring-Opening
Under basic or neutral conditions, a strong nucleophile directly attacks one of the epoxide

carbons in an Sn2 reaction.

e Mechanism & Regioselectivity: This reaction is governed by sterics. The nucleophile will
attack the less sterically hindered carbon atom. The quaternary carbon (C2) is shielded by
two methyl groups, making it significantly less accessible than the secondary carbon (C3).
Therefore, nucleophilic attack predominantly occurs at C3.
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Caption: Mechanism of base-catalyzed epoxide ring-opening.

Exemplary Protocol: Acid-Catalyzed Hydrolysis

This protocol describes a self-validating system for the ring-opening of 3-Methoxy-2,2-
dimethyloxirane to form 1-methoxy-2-methylpropane-1,2-diol.

Objective: To demonstrate the regioselective ring-opening of the epoxide under acidic
conditions.

Methodology:

» Reaction Setup:
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o In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-Methoxy-2,2-
dimethyloxirane (1.0 g, 9.8 mmol) in a 1.1 mixture of tetrahydrofuran (THF) and water
(20 mL).

o Cool the flask in an ice bath to 0°C.
Acidification:

o Slowly add 3-4 drops of concentrated sulfuric acid (H2SOa) to the stirring solution. The
acid acts as the catalyst to protonate the epoxide ring.

Reaction Monitoring (Self-Validation):
o Allow the reaction to warm to room temperature and stir for 2-4 hours.

o Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1
hexanes:ethyl acetate eluent. The disappearance of the starting epoxide spot (higher Rf)
and the appearance of a new, more polar product spot (lower Rf) indicates reaction
completion.

Workup and Neutralization:

o Once the reaction is complete, quench the acid by slowly adding a saturated aqueous
solution of sodium bicarbonate (NaHCO3) until effervescence ceases.

o Transfer the mixture to a separatory funnel.
Extraction and Purification:
o Extract the agueous layer with ethyl acetate (3 x 20 mL).

o Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous
magnesium sulfate (MgSOa).

o Filter the drying agent and concentrate the solvent in vacuo to yield the crude diol product.

o Purify the product via flash column chromatography if necessary.
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e Characterization:

o Confirm the structure of the resulting 1-methoxy-2-methylpropane-1,2-diol using *H NMR,
13C NMR, and IR spectroscopy. The IR spectrum should now show a prominent broad
peak between 3200-3600 cm~1, characteristic of the hydroxyl groups.[1]

Safety and Handling
As an epoxide, 3-Methoxy-2,2-dimethyloxirane requires careful handling.

e Primary Hazards: It is classified as a flammable liquid and can cause skin and serious eye
irritation.[5]

e Handling Precautions:

Work in a well-ventilated fume hood.

o

o

Wear appropriate personal protective equipment (PPE), including safety goggles,
impervious gloves, and a lab coat.

o

Keep away from heat, sparks, and open flames.

o

Avoid contact with skin, eyes, and clothing.[6]

o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from
incompatible materials such as strong acids, bases, and oxidizing agents.

Conclusion

3-Methoxy-2,2-dimethyloxirane stands out as a synthetically useful building block due to the
predictable yet versatile reactivity of its strained ring. A thorough understanding of its synthesis
and, more critically, the dichotomous regioselectivity of its ring-opening under acidic versus
basic conditions, allows chemists to strategically install new functional groups with a high
degree of control. Its proper handling and characterization are paramount to leveraging its full
potential in the synthesis of more complex molecular architectures in pharmaceutical and
materials science.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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